molecular formula C18H15N3O5S2 B2829774 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide CAS No. 942008-34-6

2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide

Cat. No.: B2829774
CAS No.: 942008-34-6
M. Wt: 417.45
InChI Key: LUKKEMLJXQKDNE-UHFFFAOYSA-N
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Description

2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H15N3O5S2 and its molecular weight is 417.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One area of research involves the synthesis of novel heterocyclic compounds that incorporate sulfamoyl moiety, aimed at antimicrobial applications. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. These compounds showed promising results in vitro for both antibacterial and antifungal activities, highlighting the chemical framework's potential in contributing to the development of new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Carbonic Anhydrase Inhibitory Action

Another research domain focuses on the inhibition of carbonic anhydrase, a therapeutic target for conditions like cancer, obesity, epilepsy, and glaucoma. Carta et al. (2017) prepared congeners structurally related to pritelivir that were investigated as inhibitors of several human carbonic anhydrase isoforms, revealing low nanomolar inhibition values and a well-defined structure-activity relationship. This study underscores the utility of sulfonamide-based compounds in designing inhibitors for physiologically significant enzymes (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).

Glutaminase Inhibition for Cancer Therapy

The role of glutaminase inhibitors in cancer therapy has been explored, with compounds like BPTES analogs being synthesized to improve drug-like molecular properties and to assess therapeutic potential. Shukla et al. (2012) conducted research to identify more potent glutaminase inhibitors, indicating the importance of structural analogs in enhancing the efficacy of cancer treatments (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

Anticonvulsant Agents

Additionally, the compound's framework has been applied in synthesizing anticonvulsant agents. Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, with some showing protection against picrotoxin-induced convulsion, demonstrating the compound's utility in developing anticonvulsant therapies (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-28(25,26)15-8-2-12(3-9-15)10-17(22)20-18-19-16(11-27-18)13-4-6-14(7-5-13)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKKEMLJXQKDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.